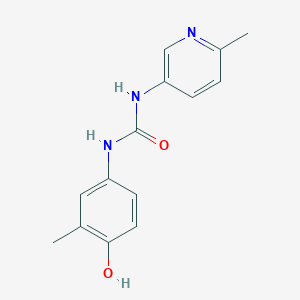![molecular formula C13H16N4O B7678662 N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation. In agriculture, it has been shown to disrupt the nervous system of pests, leading to their death. In material science, it has been shown to participate in various chemical reactions that result in the synthesis of novel materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to induce cell death and reduce inflammation. In agriculture, it has been shown to cause paralysis and death in pests. In material science, it has been shown to participate in various chemical reactions that result in the synthesis of novel materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to participate in various chemical reactions. The limitations include its potential toxicity, its limited solubility in certain solvents, and the lack of comprehensive studies on its long-term effects.
Direcciones Futuras
The future directions for N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine include further studies on its potential applications in medicine, agriculture, and material science. In medicine, future studies could focus on its efficacy and safety as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agriculture, future studies could focus on its effectiveness as a pesticide and its potential impact on the environment. In material science, future studies could focus on its potential use in the synthesis of novel materials with unique properties.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine involves the reaction of 2-chloropyrazine with 4-(2-hydroxy-2-propyl)pyridine in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the synthesis of novel materials.
Propiedades
IUPAC Name |
N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(2)18-13-7-11(3-4-16-13)8-17-12-9-14-5-6-15-12/h3-7,9-10H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJIZWILPIKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7678580.png)
![2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-4-methylsulfanylaniline](/img/structure/B7678588.png)
![5-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B7678598.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
![1-(Cyclobutylmethyl)-3-[2-(2-methylpyrazol-3-yl)ethyl]-1-propan-2-ylurea](/img/structure/B7678613.png)
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)


![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(4-chlorothiophen-2-yl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B7678674.png)


